2-(6-Methoxynaphthalen-2-yl)ethanol
Overview
Description
2-(6-Methoxynaphthalen-2-yl)ethanol is an organic compound with the molecular formula C13H14O2. It is a derivative of naphthalene, featuring a methoxy group at the 6-position and an ethanol group at the 2-position. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxynaphthalen-2-yl)ethanol typically involves the reduction of 6-methoxy-2-naphthaldehyde. One common method is the reduction using sodium borohydride (NaBH4) in methanol, which yields the desired ethanol derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reduction reactions using efficient and cost-effective reducing agents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxynaphthalen-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: 6-Methoxy-2-naphthaldehyde or 6-methoxy-2-naphthoic acid.
Reduction: 2-(6-Methoxynaphthalen-2-yl)ethane.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
2-(6-Methoxynaphthalen-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor properties.
Medicine: Studied as a potential impurity in the synthesis of pharmaceuticals like Naproxen.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)ethanol is not well-documented. its derivatives have been studied for their interactions with various biological targets. For example, some derivatives act as inhibitors of bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthaldehyde: An oxidation product of 2-(6-Methoxynaphthalen-2-yl)ethanol.
6-Methoxy-2-naphthoic acid: Another oxidation product.
2-(6-Methoxynaphthalen-2-yl)propanoic acid: A structurally similar compound with a propanoic acid group instead of an ethanol group.
Uniqueness
This compound is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its methoxy and ethanol groups make it a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-15-13-5-4-11-8-10(6-7-14)2-3-12(11)9-13/h2-5,8-9,14H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLXBEDMDRAGHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282803 | |
Record name | 2-(6-methoxynaphthalen-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32725-05-6 | |
Record name | NSC28063 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28063 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(6-methoxynaphthalen-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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